3-O-Methylfisetin
Description
3-O-Methylfisetin (3',4',7-trihydroxy-3-methoxyflavone) is a methylated derivative of fisetin, a naturally occurring flavonoid. Structurally, it features a flavone backbone with hydroxyl groups at the 3', 4', and 7 positions and a methoxy group at the 3 position (Figure 1). This methylation modifies its physicochemical properties, such as solubility and metabolic stability, compared to its parent compound fisetin .
Figure 1: Structure of 3-O-Methylfisetin (C₁₆H₁₂O₇; molecular weight: 316.26 g/mol).
Properties
CAS No. |
20870-06-8 |
|---|---|
Molecular Formula |
C₁₆H₁₂O₆ |
Molecular Weight |
300.26 |
Synonyms |
3’,4’,7-Trihydroxy-3-methoxy-flavone-d3; 7,3’,4’-Trihydroxy-3-methoxyflavone; 2-(3,4-Dihydroxyphenyl)-7-hydroxy-3-methoxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Flavonoids share a common benzo-γ-pyrone core but differ in hydroxylation, methylation, and glycosylation patterns, leading to variations in bioactivity. Below is a detailed comparison of 3-O-Methylfisetin with structurally and functionally related flavonoids:
3-O-Methylquercetin
- Structure : 3',4',5,7-tetrahydroxy-3-methoxyflavone (C₁₆H₁₂O₇; molecular weight: 316.26 g/mol).
- Key Differences :
Fisetin
- Structure : 3,3',4',7-tetrahydroxyflavone (C₁₅H₁₀O₆; molecular weight: 286.24 g/mol).
- Key Differences :
- Lacks the 3-methoxy group, leading to higher polarity and faster metabolic clearance.
- Bioactivity: Demonstrates potent neuroprotective and anti-aging effects but inferior antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense compared to 3-O-Methylfisetin .
Rhamnazin (3',7-Di-O-Methylquercetin)
- Structure : 3',7-dimethoxy-3,4',5-trihydroxyflavone (C₁₇H₁₄O₇; molecular weight: 330.29 g/mol).
- Key Differences :
- Methoxy groups at both 3' and 7 positions.
- Reduced solubility in aqueous media compared to 3-O-Methylfisetin.
40,7-Dihydroxyflavanone and 30,40,7-Trihydroxyflavone
- Structure: 40,7-Dihydroxyflavanone: A flavanone with hydroxyl groups at positions 40 and 5. 30,40,7-Trihydroxyflavone: A flavone with hydroxyl groups at 30, 40, and 6.
- Key Differences :
- Lack of methoxy groups and distinct hydroxylation patterns.
- Bioactivity : Both compounds show moderate anti-inflammatory and antipyretic effects but lack the antiparasitic potency of 3-O-Methylfisetin .
Data Tables
Table 1: Structural and Bioactive Comparison of 3-O-Methylfisetin and Analogues
| Compound | Molecular Formula | Molecular Weight | Hydroxylation Pattern | Methoxy Group Position | Key Bioactivities |
|---|---|---|---|---|---|
| 3-O-Methylfisetin | C₁₆H₁₂O₇ | 316.26 | 3',4',7 | 3 | Antiparasitic, anti-inflammatory |
| 3-O-Methylquercetin | C₁₆H₁₂O₇ | 316.26 | 3',4',5,7 | 3 | Antioxidant, anti-inflammatory |
| Fisetin | C₁₅H₁₀O₆ | 286.24 | 3,3',4',7 | None | Neuroprotective, anti-aging |
| Rhamnazin | C₁₇H₁₄O₇ | 330.29 | 3,4',5 | 3',7 | Anticancer |
| 40,7-Dihydroxyflavanone | C₁₅H₁₂O₄ | 256.25 | 40,7 | None | Anti-inflammatory, antipyretic |
Table 2: Pharmacological Efficacy Against Plasmodium falciparum (IC₅₀ Values)
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 3-O-Methylfisetin | 1.2 | |
| Fisetin | >10 | |
| 3-O-Methylquercetin | 8.5 | |
| 40,7-Dihydroxyflavanone | >20 |
Research Findings
- Antiparasitic Superiority : 3-O-Methylfisetin exhibits strong activity against P. falciparum K1 (IC₅₀: 1.2 µM) and T. brucei rhodesiense (IC₅₀: 0.8 µM), outperforming fisetin and other analogues due to its balanced lipophilicity and metabolic stability .
- Synergistic Effects: In Albizia zygia extracts, 3-O-Methylfisetin works synergistically with prenol and phytol to enhance antispasmodic activity, as demonstrated in isolated rabbit jejunum models .
- Structural Determinants : The 3-methoxy group in 3-O-Methylfisetin reduces oxidative degradation compared to fisetin, prolonging its half-life in vivo .
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